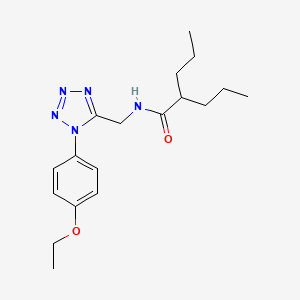

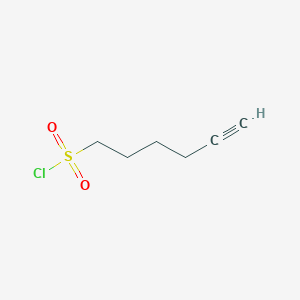

Hex-5-yne-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl chlorides and related compounds has been explored through various methods. One approach involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the preparation of hexahydroquinolines, showcasing the versatility of sulfonyl chloride derivatives in multi-component condensation reactions . Another method describes the transformation of sulfonyl hydrazides into sulfonyl chlorides/bromides using NXS (X = Cl or Br), which further allows for the late-stage conversion to various functional groups, indicating the reactivity and utility of sulfonyl chlorides in synthetic chemistry . Additionally, the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes via a visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bonds with sulfonyl chlorides has been developed, highlighting a novel difunctionalization strategy .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives has been characterized using various spectroscopic techniques. For instance, the structure of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes synthesized from arylsulfonyl chlorides was elucidated using 1H and 13C NMR spectroscopy, including two-dimensional COSY and NOESY spectra . This detailed analysis provides insight into the stereochemical features of sulfonamides and their influence on the spectral properties.

Chemical Reactions Analysis

Sulfonyl chlorides participate in a range of chemical reactions. The reaction of carbamates or sulfonamides with 4-trimethyl-siloxy-(5E)-hexen-2-ynoates, catalyzed by TMSOTf, leads to the formation of 1-sulfonylpyrroles, demonstrating the reactivity of sulfonyl chlorides in nucleophilic attacks and intramolecular Michael addition reactions . Furthermore, the phase-transfer catalysis alkylation and acylation of arylsulfonamides containing a norbornene fragment have been explored, with subsequent transformations yielding various products, such as epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has been reported, where the conformation of these compounds was investigated by 1H NMR spectroscopy . This research provides valuable information on the properties of sulfonyl chlorides, which are crucial for their application in the synthesis of dendritic and complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Photoredox-Catalyzed Multicomponent Reactions

Sulfonyl chlorides, including compounds structurally related to Hex-5-yne-1-sulfonyl chloride, have been utilized in visible-light-driven photoredox-catalyzed multicomponent reactions. Such reactions offer a path to synthesize sulfonated 2,3-disubstituted indolines, showcasing the role of sulfonyl chlorides in facilitating complex organic synthesis under mild conditions. This process highlights the utility of sulfonyl chlorides in synthesizing biologically relevant molecules, potentially expanding the scope of medicinal chemistry and drug discovery (Pramanik et al., 2020).

Synthesis of Antibacterial Agents

Sulfonyl chlorides have been instrumental in synthesizing a variety of antibacterial agents. For instance, chalcone analogues with sulfonyl groups exhibit strong in vitro anticancer activities, highlighting their potential as templates for designing new anticancer drugs. The versatility of sulfonyl chlorides in forming sulfonyl esters through reactions with phenolic chalcone analogues demonstrates their importance in creating compounds with significant biological activity (Muškinja et al., 2019).

Activation and Functionalization of Alkenes

The activation of sulfamoyl and sulfonyl chlorides by silyl radicals presents a novel approach to accessing aliphatic sulfonamides directly from alkenes. This late-stage functionalization strategy enables the synthesis of complex molecules, including those containing sulfonamide moieties, which are prevalent in pharmaceuticals. This method's simplicity and efficiency underscore the potential of sulfonyl chlorides in facilitating diverse synthetic transformations, particularly in medicinal chemistry (Hell et al., 2019).

Surface Modification and Material Science

Sulfonyl chlorides have found applications in surface modification and material science. For example, the reaction of poly(p-xylylene) with chlorosulfonic acid to produce sulfonyl chloride functionalities showcases the potential of sulfonyl chlorides in modifying polymer surfaces. This functionalization can introduce reactive sites on polymers, facilitating further chemical modifications or enhancing materials' properties, such as biocompatibility or sensor functionality (Herrera-Alonso & McCarthy, 2004).

Wirkmechanismus

Target of Action

Hex-5-yne-1-sulfonyl chloride is a chemical compound used in various chemical reactions. Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other compounds .

Mode of Action

This compound, like other sulfonyl chlorides, is an electrophile. It reacts with nucleophiles in a process called nucleophilic substitution . The chloride ion leaves, and the nucleophile attaches to the sulfur atom. This reaction can be used to introduce a sulfonyl group into a molecule .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it can be used to introduce a sulfonyl group into a molecule, which can significantly alter the molecule’s properties and interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of its reactions . For instance, the presence of a base can facilitate the reaction of this compound with nucleophiles by deprotonating the nucleophile, making it more reactive .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl chlorides, including Hex-5-yne-1-sulfonyl chloride, have been used in the synthesis of diverse heterocycles . They are also used in the postsynthetic modification of metal-organic frameworks (MOFs) to introduce sulfonamide functionalities . These applications suggest potential future directions for the use of sulfonyl chlorides in various fields of chemistry .

Eigenschaften

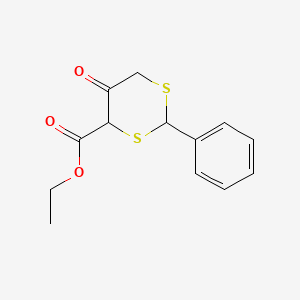

IUPAC Name |

hex-5-yne-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-2-3-4-5-6-10(7,8)9/h1H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDGSIDPUZLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67448-65-1 |

Source

|

| Record name | hex-5-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)